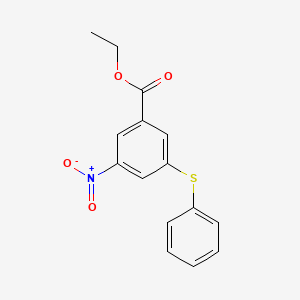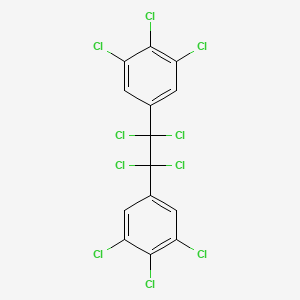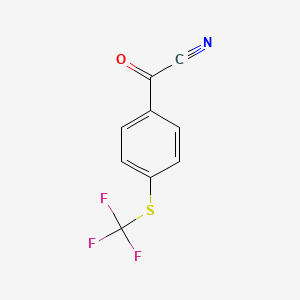
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine (DCFPT) is an organofluorine compound that is widely used in many scientific research applications. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. DCFPT has a melting point of 153-155°C and a boiling point of 249-251°C. It is a highly reactive compound due to its three electron-withdrawing substituents, making it a useful reagent for various synthetic reactions.
科学研究应用
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is widely used in scientific research due to its high reactivity and its ability to act as a fluorinating agent. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers and in the synthesis of fluorinated compounds. Additionally, 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is used in the synthesis of organofluorine compounds, which have a variety of applications in the medical, agricultural, and industrial fields.
作用机制
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is a highly reactive compound due to its three electron-withdrawing substituents. When 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine reacts with another compound, the electron-withdrawing groups act as electron-withdrawing groups, causing the reaction to proceed faster than it would normally. This is due to the electron-withdrawing groups stabilizing the transition state of the reaction, resulting in a faster reaction rate.
Biochemical and Physiological Effects
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is not known to have any biochemical or physiological effects. It is a highly reactive compound, and as such, it is not expected to interact with biological molecules. Therefore, it is not expected to have any effect on the body.
实验室实验的优点和局限性
The main advantage of using 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of synthetic reactions. Additionally, it is relatively easy to synthesize and is relatively stable. However, 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is highly reactive, and care must be taken to ensure that it is handled safely.
未来方向
The future of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is bright. It can be used in the synthesis of a variety of organic compounds, and its high reactivity makes it an ideal reagent for many synthetic reactions. Additionally, its use in the synthesis of organofluorine compounds has a variety of potential applications in the medical, agricultural, and industrial fields. Additionally, further research could be done to explore the potential of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine in other areas, such as in the synthesis of polymers or in the synthesis of compounds with enhanced properties.
合成方法
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine can be synthesized via a two-step reaction. The first step involves the reaction of 4,5-dichloropyrimidine with trichloromethyl chloroformate in aqueous acetonitrile to form the corresponding amide. This reaction is carried out at room temperature and requires the use of a base such as sodium bicarbonate or potassium carbonate. The second step involves the reaction of the amide with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in anhydrous acetonitrile. This reaction is carried out at elevated temperatures and requires the use of a catalyst such as palladium chloride.
属性
IUPAC Name |
4,5-dichloro-6-fluoro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN2/c6-1-2(7)12-4(5(8,9)10)13-3(1)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSEZMENVYMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)







![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

